7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
CAS No.: 445387-35-9
Cat. No.: VC6942421
Molecular Formula: C12H16N2
Molecular Weight: 188.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445387-35-9 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.274 |
| IUPAC Name | 7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 |
| Standard InChI Key | SCDKHPSUXHBJDJ-UHFFFAOYSA-N |
| SMILES | C1CC2CCC1N2CC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane framework, a seven-membered ring system with two fused cyclohexane-like rings. The nitrogen atom at position 7 is substituted with a pyridin-3-ylmethyl group, introducing aromaticity and hydrogen-bonding capabilities. The rigid bicyclic core imposes stereochemical constraints, influencing its binding affinity to biological targets such as nAChRs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
| SMILES | C1CC2CCC1N2CC3=CN=CC=C3 |
| Ionization Energy | 8.3 eV (vertical) |
Stereochemical Considerations
The bicyclo[2.2.1]heptane system creates distinct exo and endo configurations. For example, (−)-enantiomers of related derivatives exhibit superior nAChR binding compared to (+)-enantiomers, underscoring the importance of stereochemistry in pharmacological activity . Computational studies suggest that the pyridinylmethyl group adopts a conformation that optimizes π-π stacking with receptor residues, enhancing affinity .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically involves multi-step sequences starting from readily available precursors. A four-step synthesis has been reported for analogs, beginning with the formation of the bicyclic amine core followed by functionalization at the nitrogen atom. For 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane, key steps include:
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Ring-closing metathesis to construct the bicyclic framework.
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N-alkylation with 3-(bromomethyl)pyridine to introduce the pyridinylmethyl group.
Structural Modifications
Derivatization focuses on altering the pyridine ring or bicyclic core to optimize pharmacokinetic properties. Notable examples include:
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Chlorinated analogs: Substituting the pyridine ring with chlorine at position 6 (e.g., 7-[(6-chloropyridin-3-yl)methyl] derivatives) enhances metabolic stability.
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Radiolabeled variants: Incorporation of or isotopes enables PET imaging of nAChRs in vivo .
Biological Activities and Receptor Interactions
Nicotinic Acetylcholine Receptor (nAChR) Binding
The compound’s derivatives exhibit picomolar affinity for α4β2-nAChRs, a subtype implicated in cognitive function and addiction. (−)-7-Methyl-2-exo-[3′-(2-fluoropyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled analog, demonstrated enantioselective binding in rodent and primate models, with rapid brain penetration and low nonspecific binding .
Table 2: Selected Pharmacological Data for Analogous Compounds
| Compound | nAChR (nM) | PET Imaging Utility |
|---|---|---|
| (−)-7-Methyl-2-exo-[3′-] | 0.12 | High specificity |
| (+)-Enantiomer | 12.4 | Low uptake |
Applications in Medicinal Chemistry and Imaging
PET Radioligands for Neuroimaging
The compound’s high affinity and selectivity for extrathalamic nAChRs make it a promising candidate for PET imaging. In baboon studies, -labeled derivatives achieved peak brain uptake within 20–30 minutes, with reversible binding kinetics suitable for quantitative imaging .
Drug Discovery Scaffolds
The bicyclic core serves as a versatile scaffold for central nervous system (CNS) therapeutics. Modifications to improve blood-brain barrier permeability include:
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